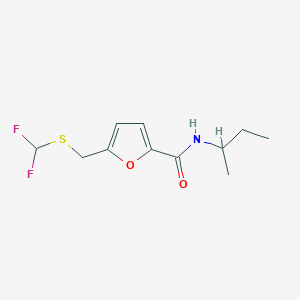

n-(Sec-butyl)-5-(((difluoromethyl)thio)methyl)furan-2-carboxamide

Beschreibung

n-(Sec-butyl)-5-(((difluoromethyl)thio)methyl)furan-2-carboxamide is a furan-derived carboxamide featuring a sec-butyl substituent on the nitrogen and a difluoromethylthio (-SCF2H) group at the 5-position of the furan ring. This compound’s structural uniqueness lies in the combination of a heterocyclic furan core, a sulfur-containing difluoromethyl moiety, and a branched alkyl chain.

Eigenschaften

Molekularformel |

C11H15F2NO2S |

|---|---|

Molekulargewicht |

263.31 g/mol |

IUPAC-Name |

N-butan-2-yl-5-(difluoromethylsulfanylmethyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H15F2NO2S/c1-3-7(2)14-10(15)9-5-4-8(16-9)6-17-11(12)13/h4-5,7,11H,3,6H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

JOWPFBTZJFGYGL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)NC(=O)C1=CC=C(O1)CSC(F)F |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound n-(Sec-butyl)-5-(((difluoromethyl)thio)methyl)furan-2-carboxamide is a member of the furan-2-carboxamide family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for n-(Sec-butyl)-5-(((difluoromethyl)thio)methyl)furan-2-carboxamide is C12H14F2N2O2S, with a molecular weight of approximately 296.31 g/mol. The compound features a furan ring, a carboxamide group, and a difluoromethylthio substituent, which are significant in determining its biological activity.

Biological Activity Overview

1. Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of furan-2-carboxamides have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-withdrawing groups like difluoromethyl may enhance cytotoxicity through increased lipophilicity and improved interaction with cellular targets.

2. Anti-inflammatory Effects

The anti-inflammatory potential of furan derivatives has been documented, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have revealed that certain furan-based compounds can significantly reduce inflammatory markers, suggesting that n-(Sec-butyl)-5-(((difluoromethyl)thio)methyl)furan-2-carboxamide may also exhibit similar properties.

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways related to inflammation and cancer progression. For example, the interaction with specific protein targets and the subsequent alteration in gene expression could be crucial for its therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of n-(Sec-butyl)-5-(((difluoromethyl)thio)methyl)furan-2-carboxamide. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Difluoromethyl group | Increases lipophilicity and target affinity |

| Sec-butyl group | Enhances solubility and bioavailability |

| Carboxamide functionality | Critical for receptor binding and activity |

Case Studies

Several studies have evaluated the biological activity of compounds related to n-(Sec-butyl)-5-(((difluoromethyl)thio)methyl)furan-2-carboxamide:

Study 1: Antitumor Efficacy

A recent study demonstrated that a structurally similar furan derivative exhibited an IC50 value of 1.98 µg/mL against A431 human epidermoid carcinoma cells, indicating significant cytotoxicity. This suggests that n-(Sec-butyl)-5-(((difluoromethyl)thio)methyl)furan-2-carboxamide could potentially show comparable or enhanced efficacy in tumor models .

Study 2: Anti-inflammatory Properties

In a model of carrageenan-induced paw edema in rats, a related compound showed promising anti-inflammatory effects with a significant reduction in paw swelling compared to control groups. This highlights the potential for n-(Sec-butyl)-5-(((difluoromethyl)thio)methyl)furan-2-carboxamide to serve as an anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

a) Heterocyclic Core Variations

- Thiophene vs. Furan Analogs :

Compound 8 (N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide) shares a carboxamide linkage but replaces the furan with a thiophene ring and introduces a trifluoromethyl (-CF3) group . Thiophenes generally exhibit greater aromatic stability, while furans are more oxygen-rich, influencing electronic properties and metabolic pathways.

b) Substituent Comparisons

- Difluoromethylthio (-SCF2H) vs. Fluorine atoms in both groups contribute to metabolic stability and electronegativity .

- Nitro (-NO2) and Fluoro (-F) Groups: Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate () contains electron-withdrawing nitro and fluorine groups, which may reduce bioavailability compared to the target compound’s sec-butyl and -SCF2H substituents .

c) Carboxamide Side Chains

- Sec-Butyl vs. Aromatic/Amine Groups: The sec-butyl chain in the target compound provides steric bulk and moderate lipophilicity, contrasting with aromatic amines (e.g., 5-methyl-4-phenylthiazol-2-amine in Compound 8) or dimethylamino groups in ranitidine derivatives (). The sec-butyl group may reduce metabolic oxidation compared to tertiary amines like those in ranitidine-related compounds .

b) Physicochemical Data

Stability and Metabolic Considerations

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.